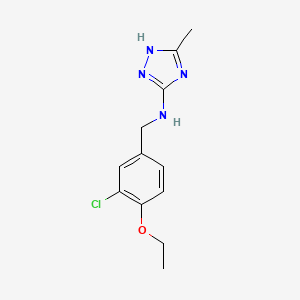![molecular formula C13H13N3O2 B12483944 5-{[(5-methylfuran-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12483944.png)
5-{[(5-methylfuran-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core linked to a methylfuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Methylfuran Moiety: The methylfuran moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of 5-methylfuran-2-carbaldehyde with an amine group on the benzodiazole core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-furanmethanol: Shares the methylfuran moiety but lacks the benzodiazole core.
2-Methylfuran: A simpler compound with only the furan ring and a methyl group.
Uniqueness
5-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is unique due to its combined benzodiazole and methylfuran structures, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
5-[(5-methylfuran-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H13N3O2/c1-8-2-4-10(18-8)7-14-9-3-5-11-12(6-9)16-13(17)15-11/h2-6,14H,7H2,1H3,(H2,15,16,17) |
Clave InChI |
HCNXJLUITGCQRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B12483861.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12483863.png)
![methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate](/img/structure/B12483871.png)

![N,N'-dimethyl-2-(4-nitrophenyl)-N'-[(4-nitrophenyl)acetyl]acetohydrazide](/img/structure/B12483876.png)

![Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483894.png)
![2-(2-{[2-(Trifluoromethyl)benzyl]amino}ethoxy)ethanol](/img/structure/B12483895.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12483901.png)

-yl)methanone](/img/structure/B12483914.png)
![Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483921.png)
![3-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B12483924.png)
![N-(2-chloro-6-fluorobenzyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483926.png)
